molecular formula C20H24N2O4 B8806075 Methyl 2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)acetate

Methyl 2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)acetate

Cat. No. B8806075
M. Wt: 356.4 g/mol
InChI Key: RCMQRZISSOXJPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)acetate is a useful research compound. Its molecular formula is C20H24N2O4 and its molecular weight is 356.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)acetate

Molecular Formula

C20H24N2O4

Molecular Weight

356.4 g/mol

IUPAC Name

methyl 2-[5-[4-(2-morpholin-4-ylethoxy)phenyl]pyridin-2-yl]acetate

InChI

InChI=1S/C20H24N2O4/c1-24-20(23)14-18-5-2-17(15-21-18)16-3-6-19(7-4-16)26-13-10-22-8-11-25-12-9-22/h2-7,15H,8-14H2,1H3

InChI Key

RCMQRZISSOXJPO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=NC=C(C=C1)C2=CC=C(C=C2)OCCN3CCOCC3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 2 L single-necked round-bottomed flask was charged with 6 (64.00 g, 0.198 mol) and MeOH (360 g) followed by the slow, careful, and dropwise addition of H2SO4 (240 g) and the resulting homogeneous solution stirred at reflux (115° C. oil bath) until the reaction was complete (25 h with 0.8% unreacted starting material) with 3.5% ArCH2CO2H. After brief cooling, MgSO4 (75 g) was added and the mixture swirled and allowed to stand an additional 45 min (composition now 96.3% product, 0.8% unreacted starting material, and 2.5% ArCH2CO2H). The reaction mixture was then added slowly to a rapidly stirred and cooled (ice-water bath) mixture of DCM (2 L) and a solution of K2CO3 (450 g) in H2O (600 mL). The resulting emulsion was allowed to stand overnight. The clear portions of organic solution were siphoned off and the remainder portions were treated iteratively with water and DCM, the clear organics being combined with the original portion that was siphoned off. The combined organics were dried (Na2SO4), filtered, and concentrated to a volume of ˜1.2 L followed by the addition of 300 mL of 5% EtOAc (in heptane) and then heptane (300 mL) and the mixture concentrated (rotovap with heat) again to remove the DCM. At this point 15 mL EtOAc was added and the hot mixture swirled until crystallization had begun, swirling continued until crystallization was near complete, and then allowed to stand and cool to room temperature for complete crystallization. The solid was then filtered, washed with 300 mL 5% EtOAc (in heptane) and heptane (100 mL) and then fully air dried to give 57.74 g (yield of 82%) of 7 as a light yellow solid (98.9% AUC). Another 3.94 g of clean product (97.9% AUC) was obtained from the filtrate (total yield of 87%).
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
6
Quantity
64 g
Type
reactant
Reaction Step Three
Name
Quantity
360 g
Type
solvent
Reaction Step Three
Name
Quantity
240 g
Type
reactant
Reaction Step Four
[Compound]
Name
unreacted starting material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
ArCH2CO2H
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
75 g
Type
reactant
Reaction Step Seven
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
ArCH2CO2H
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
Quantity
2 L
Type
solvent
Reaction Step Ten
Name
Quantity
450 g
Type
reactant
Reaction Step Eleven
Name
Yield
82%

Synthesis routes and methods II

Procedure details

Nitrile 6 (101 g) and methanol (1.01 L, 10 vol.) were charged to a 3-L flask equipped with stir bar and thermocouple. Concentrated H2SO4 (175 mL, 10.0 equiv.) was added drop wise to the solution over 15 minutes while maintaining a temperature below 60° C. Followed by 30% fuming sulfuric acid (124 mL) was added drop wise to the solution while maintaining a temperature below 60° C. The solution was then heated to reflux with a heating mantle and stirred overnight. When the reaction was deemed complete, it was cooled to 20° C. In a second flask (22 L), saturated sodium bicarbonate (10.7 L) and dichloromethane (1.1 L) were charged and cooled to 15° C. While maintaining a temperature below 20° C., the reaction mixture was added to the sodium bicarbonate/dichloromethane mixture. The quench was stirred for 15 minutes and the phases were separated. The aqueous phase was extracted with dichloromethane (1×550 mL, 1×300 mL). The combined organics were dried with magnesium sulfate and concentrated to dryness to give 105 g of an orange solid (94% crude yield, 97.7% AUC by HPLC).
Name
Nitrile
Quantity
101 g
Type
reactant
Reaction Step One
Quantity
1.01 L
Type
solvent
Reaction Step One
Name
Quantity
175 mL
Type
reactant
Reaction Step Two
Quantity
124 mL
Type
reactant
Reaction Step Three
Quantity
10.7 L
Type
reactant
Reaction Step Four
Quantity
1.1 L
Type
solvent
Reaction Step Four
Name
sodium bicarbonate dichloromethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
97.7%

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